1-Naphthaleneacetic anhydride

Overview

Description

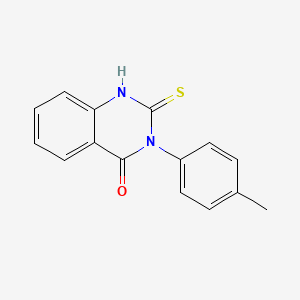

1-Naphthaleneacetic anhydride, also known as 1-Naphthylacetic anhydride, is a carboxylic acid anhydride . It has been used for fluorescence . The molecular formula is (C10H7CH2CO)2O .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (C10H7CH2CO)2O . The InChI representation is 1S/C24H18O3/c25-23(15-19-11-5-9-17-7-1-3-13-21(17)19)27-24(26)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.4 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Applications in Agriculture and Plant Growth

Fruit Growth Regulation : NAA has been found effective in increasing fruit size through the thinning effect, as demonstrated in loquat trees (Eriobotrya japonica Lindl.) (Agustí et al., 2000).

Sucker Growth Suppression in European Hazelnut : Studies have shown that NAA can effectively suppress sucker growth in European hazelnut (Corylus avellana L.), providing an alternative to traditional herbicides (Hill et al., 2021).

Improving Drought Tolerance in Plants : NAA has been observed to improve drought tolerance in plants, such as soybean seedlings, by triggering early increases in hydrogen peroxide, indole-3-acetic acid, and abscisic acid (Xing et al., 2016).

Regulation of Strawberry Maturation : NAA has been used to regulate strawberry growth, with its regulatory mechanisms studied through a metabolomics approach, indicating its impact on multiple metabolic pathways (An et al., 2019).

Analytical Applications

Phosphorimetric Detection in Water and Apples : A phosphorimetric method for determining 1-NAA in water and apples using a flow-injection system connected to a conventional luminescence spectrometer has been developed, highlighting its analytical utility (Fernández-Argüelles et al., 2005).

Voltammetric Determination Using Electrodes : The electrochemical behavior of NAA has been studied, leading to the development of a voltammetric method for its determination using boron-doped diamond electrodes (Janíková et al., 2020).

Environmental and Chemical Studies

Contribution to Secondary Organic Aerosol : The gas-phase oxidation of naphthalene and its derivatives has been found to potentially contribute to secondary organic aerosol formation, especially during haze events in urban areas like Beijing (Huang et al., 2019).

- ,8-anhydride naphthalene, showing the versatile chemical applications of naphthalene derivatives (Qing, 2006).

Safety and Hazards

The safety data sheet for a related compound, Naphthalene, classifies it as a flammable solid and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

Relevant Papers One paper investigated the electrochemical behaviors of 1-naphthaleneacetic acid (NAA) at an ionic liquid modified carbon paste electrode . Another study used a nuclear magnetic resonance (NMR)-based metabolomics approach to understand the regulatory mechanism of 1-Naphthaleneacetic acid in strawberry maturation .

Mechanism of Action

Target of Action

1-Naphthaleneacetic anhydride, also known as 1-Naphthylacetic anhydride, is a derivative of 1-naphthaleneacetic acid (NAA), which is a synthetic plant hormone in the auxin family . The primary target of NAA is the S-phase kinase-associated protein 1 in humans . This protein plays a crucial role in cell cycle progression .

Mode of Action

Its parent compound, naa, is known to interact with its targets to regulate cell expansion, division, and differentiation . It’s plausible that this compound may have a similar mode of action.

Biochemical Pathways

NAA has been shown to affect cell division and cell elongation differentially . It stimulates cell elongation at concentrations much lower than those required to stimulate cell division . These effects are likely mediated through the modulation of various biochemical pathways involved in cell growth and development .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound and its ultimate effects on the body .

Result of Action

The result of the action of this compound is likely to be similar to that of NAA, given their structural similarity. NAA is known to regulate plant growth and development by modulating cell expansion, division, and differentiation . It’s also used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, NAA, when present in the environment, undergoes oxidation reactions with hydroxyl radicals and sulfate radicals . Such environmental interactions could potentially affect the action of this compound as well.

properties

IUPAC Name |

(2-naphthalen-1-ylacetyl) 2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O3/c25-23(15-19-11-5-9-17-7-1-3-13-21(17)19)27-24(26)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACONQQKANQRXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278815 | |

| Record name | 1-Naphthaleneacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5415-58-7 | |

| Record name | 1-Naphthaleneacetic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthaleneacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)

![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)